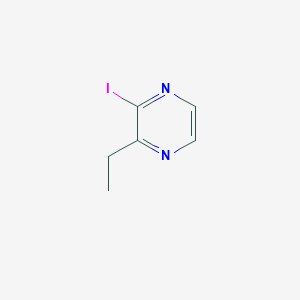
2-Ethyl-3-iodopyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-iodopyrazine is an organic compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of an ethyl group at the 2 position and an iodine atom at the 3 position makes this compound unique. It is used in various fields, including organic synthesis and medicinal chemistry, due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-iodopyrazine typically involves the iodination of 2-ethylpyrazine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Azido or thiocyanato derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Coupling Products: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-3-iodopyrazine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-iodopyrazine involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution and coupling reactions also allows for the formation of derivatives with enhanced activity.
Comparación Con Compuestos Similares
2-Iodopyrazine: Lacks the ethyl group, making it less hydrophobic.
3-Iodopyridine: Contains a nitrogen atom in a different position, affecting its reactivity.
2-Ethylpyrazine: Lacks the iodine atom, reducing its ability to participate in halogen bonding.
Uniqueness: 2-Ethyl-3-iodopyrazine’s combination of an ethyl group and an iodine atom provides a unique balance of hydrophobicity and reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H7IN2 |
|---|---|
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
2-ethyl-3-iodopyrazine |
InChI |
InChI=1S/C6H7IN2/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3 |
Clave InChI |
LQLATCWTLNHZFI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone](/img/structure/B13898607.png)
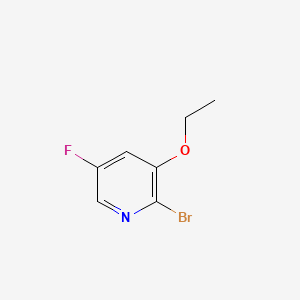
![methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate](/img/structure/B13898620.png)
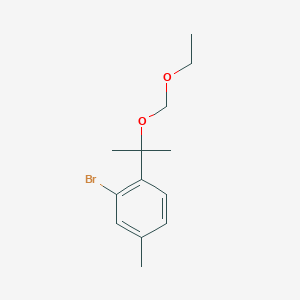
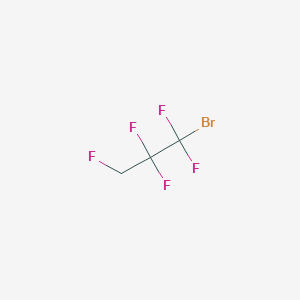

![4,6-Bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one](/img/structure/B13898637.png)
![Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B13898645.png)
![(R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13898650.png)
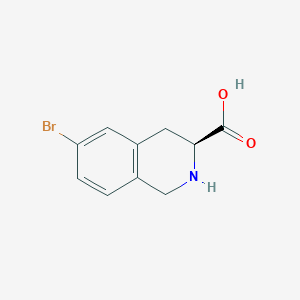
![3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine](/img/structure/B13898656.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide](/img/structure/B13898686.png)
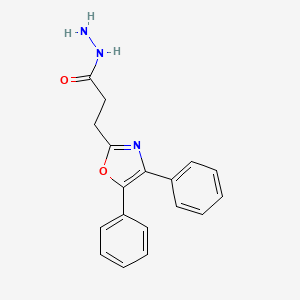
![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
